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Introduction

Copper(l) bromide-dimethyl sulfide complex (CuBr-SMez) is a versatile and widely used pre-
catalyst in the field of asymmetric synthesis. Its stability, solubility in common organic solvents,
and ease of handling make it an attractive choice for generating active chiral copper catalysts
for a variety of carbon-carbon bond-forming reactions. This document provides detailed
application notes and experimental protocols for the use of CuBr-SMe: in key asymmetric
transformations, including conjugate addition, allylic alkylation, and cyclopropanation.

Core Applications

The CuBr-SMez complex is a precursor to catalytically active chiral copper species, typically
formed in situ through the addition of a chiral ligand. The dimethyl sulfide ligand is labile and
easily displaced, allowing for the formation of a variety of chiral catalyst complexes. Key
applications include:

o Asymmetric Conjugate Addition (ACA): The 1,4-addition of nucleophiles to a,B3-unsaturated
compounds is a cornerstone of organic synthesis. CuBr-SMez-based catalysts, particularly in
combination with chiral phosphine ligands, facilitate the highly enantioselective addition of
Grignard reagents and other organometallics to a wide range of Michael acceptors.
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o Asymmetric Allylic Alkylation (AAA): This powerful method for constructing stereogenic
centers involves the substitution of an allylic leaving group with a nucleophile. Chiral copper
catalysts derived from CuBr-SMe:z enable the use of "hard" nucleophiles like Grignard
reagents, offering a complementary approach to traditional palladium-catalyzed methods.

o Asymmetric Cyclopropanation: The synthesis of chiral cyclopropanes, valuable motifs in
medicinal chemistry, can be achieved through the copper-catalyzed decomposition of diazo
compounds in the presence of an olefin. While less common than rhodium-based catalysts,
copper systems derived from CuBr-SMe: offer a viable alternative.

Asymmetric Conjugate Addition (ACA) of Grignhard
Reagents

The copper-catalyzed asymmetric conjugate addition of Grignard reagents is a highly effective
method for the enantioselective formation of C-C bonds. The combination of CuBr-SMe:z with
chiral diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, has
proven to be particularly successful.

Application Note:

This protocol is broadly applicable to a range of a,3-unsaturated ketones, both cyclic and
acyclic, as well as a,3-unsaturated esters. The choice of ligand is crucial and often depends on
the specific substrate class. For instance, JosiPhos-type ligands are often superior for acyclic
enones and some cyclic systems, while TaniaPhos ligands can also provide excellent
enantioselectivity.[1][2] The reaction generally proceeds with high yields and
enantioselectivities, often exceeding 90% ee.[1][3] In some cases, the presence of a Lewis
acid, such as BF3-OEtz, can be beneficial, particularly for less reactive substrates like N,N-
dialkylenamides.[4]

Quantitative Data Summary

Table 1: Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones
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Table 2: Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones
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Experimental Workflow and Catalytic Cycle
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General experimental workflow for Cu-catalyzed asymmetric conjugate addition.
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ransmetalation

Proposed catalytic cycle for asymmetric conjugate addition.
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Detailed Experimental Protocol: ACA to a Cyclic Enone

This protocol is adapted from the procedure for the asymmetric conjugate addition of
ethylmagnesium bromide to cyclohexenone.[5]

Materials:

Copper(l) bromide-dimethyl sulfide complex (CuBr-SMez, 3.1 mg, 0.015 mmol, 5 mol%)
¢ (R)-(S)-JosiPhos (or other suitable ligand, 9.7 mg, 0.018 mmol, 6 mol%)

o Anhydrous diethyl ether (Et20, 5.0 mL)

e 2-Cyclohexen-1-one (28.8 mg, 0.3 mmol, 1.0 equiv)

o Ethylmagnesium bromide (EtMgBr, ~1 M solution in Et20, 0.33 mL, 0.33 mmol, 1.1 equiv)
e Saturated aqueous ammonium chloride (NH4Cl) solution

e Dichloromethane (CH2Cl2)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To a flame-dried Schlenk tube under an argon atmosphere, add CuBr-SMe: (3.1 mg, 0.015
mmol) and the chiral ligand (e.g., (R)-(S)-JosiPhos, 9.7 mg, 0.018 mmol).

e Add anhydrous Etz0 (2.5 mL) and stir the mixture at room temperature for 30 minutes.
e Add 2-cyclohexen-1-one (28.8 mg, 0.3 mmol) to the catalyst mixture.
e Cool the resulting mixture to 0 °C in an ice bath.

e Slowly add the Grignard reagent (EtMgBr, 0.33 mL of a 1 M solution in Et20) dropwise over 5
minutes.

« Stir the reaction mixture at 0 °C for 15-30 minutes. Monitor the reaction progress by TLC.
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o Upon completion, quench the reaction by adding saturated agueous NHa4Cl solution (3 mL).
o Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel (eluent: pentane/Et20
mixture) to afford the chiral 3-ethylcyclohexanone.[7]

o Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Asymmetric Allylic Alkylation (AAA) of Racemic
Allylic Ethers

The CuBr-SMe:z-catalyzed asymmetric allylic alkylation of racemic cyclic allylic ethers provides
a powerful method for the synthesis of enantioenriched cyclic compounds. This reaction often
proceeds via a dynamic kinetic asymmetric transformation (DyKAT), allowing for theoretical
yields of up to 100% of a single enantiomer. The use of a Lewis acid, such as BFs-OEtz, is
often crucial for this transformation.[8][9]

Application Note:

This methodology is particularly effective for the enantioconvergent transformation of racemic
cyclic allylic ethers.[8] A variety of Grignard reagents, including sterically hindered secondary
alkyl groups, can be employed as nucleophiles, leading to the construction of challenging
stereogenic centers with high enantioselectivity.[8] The reaction conditions, including the choice
of ligand and Lewis acid, are critical for achieving high yields and ee values.

Quantitative Data Summary

Table 3: Enantioselective Allylic Alkylation of Racemic Cyclic Allylic Ethers
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Experimental Workflow and Catalytic Cycle
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General experimental workflow for Cu-catalyzed asymmetric allylic alkylation.
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Proposed catalytic cycle for asymmetric allylic alkylation.

Detailed Experimental Protocol: AAA of a Racemic
Cyclic Allylic Ether

This protocol is based on the procedure for the asymmetric allylic alkylation of 3-

methoxycyclohexene.[8]
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Materials:

o Copper(l) bromide-dimethyl sulfide complex (CuBr-SMez, 8.2 mg, 0.04 mmol, 10 mol%)

o Chiral phosphoramidite ligand L2 (as described in the reference, 0.044 mmol, 11 mol%)

e Anhydrous dichloromethane (CH2Clz, 4 mL)

e 3-Methoxycyclohexene (44.9 mg, 0.4 mmol, 1.0 equiv)

e Boron trifluoride diethyl etherate (BFs-OEtz, 85 mg, 0.6 mmol, 1.5 equiv)

e Methylmagnesium bromide (MeMgBr, 0.5 M solution in Et20, 1.2 mL, 0.6 mmol, 1.5 equiv)

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

 In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr-SMe:z (8.2 mg,
0.04 mmol) and the chiral ligand (0.044 mmol) in dry CH2Cl2 (4 mL).

« Stir the solution for 15 minutes at room temperature.

e Cool the mixture to -78 °C using a dry ice/acetone bath.

¢ Add 3-methoxycyclohexene (44.9 mg, 0.4 mmol) and then BF3-OEtz (85 mg, 0.6 mmol).

e Stir the mixture for 10 minutes at -78 °C.

o Add the MeMgBr solution (1.2 mL of a 0.5 M solution in Et20) dropwise to the reaction
mixture.

 After the addition is complete, stir the mixture for an additional 1 hour at -78 °C.

e Quench the reaction with a saturated agueous solution of NH4Cl (2 mL).
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o Extract the mixture with CH2Clz (15 mL).
e Wash the organic layer with saturated aqueous NH4Cl solution (15 mL) and brine (15 mL).
e Dry the organic layer over Na2SOas, filter, and concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to
obtain the chiral product.

e The enantiomeric excess can be determined by chiral GC after derivatization to the
corresponding epoxides.

Asymmetric Cyclopropanation

While less common than other applications, CuBr-SMe:z can be used to generate chiral copper
catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. The
enantioselectivity of these reactions is highly dependent on the chiral ligand employed.

Application Note:

The use of chiral bis(oxazoline) (BOX) ligands in combination with a copper(l) source like
CuBr-SMe: can afford cyclopropanes with good yields and high enantioselectivities. The
reaction is applicable to a range of styrenyl and other olefinic substrates.

Quantitative Data Summary

Table 4: Enantioselective Cyclopropanation of Olefins with Ethyl Diazoacetate
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BOX

Detailed Experimental Protocol: Asymmetric
Cyclopropanation

This is a general protocol adapted from procedures for copper-catalyzed cyclopropanation.[11]

Materials:

CuBr-SMe:z (0.02 mmol, 5 mol%)

Chiral bis(oxazoline) ligand (0.022 mmol, 5.5 mol%)

Anhydrous dichloromethane (CH2Clz, 2 mL)

Styrene (0.4 mmol, 1.0 equiv)

Ethyl diazoacetate (EDA, 0.44 mmol, 1.1 equiv) in CH2Cl2 (1 mL)
Procedure:

 In a flame-dried Schlenk tube under an argon atmosphere, stir a mixture of CuBr-SMe2 (0.02
mmol) and the chiral BOX ligand (0.022 mmol) in anhydrous CHzClz (2 mL) at room
temperature for 1 hour.

e Add styrene (0.4 mmol) to the catalyst solution.
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e Add the solution of ethyl diazoacetate (0.44 mmol) in CH2Cl2 (1 mL) to the reaction mixture
via a syringe pump over a period of 4 hours.

« Stir the reaction mixture at room temperature for an additional 12 hours after the addition is
complete.

o Concentrate the reaction mixture under reduced pressure.

 Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate) to afford the cyclopropane products.

o Determine the diastereomeric ratio by *H NMR and the enantiomeric excess of each
diastereomer by chiral GC or HPLC.

Preparation and Handling of CuBr-SMe:
For optimal results, it is often recommended to use freshly prepared or purified CuBr-SMe-.
Purification Protocol:

e Dissolve commercial CuBr-SMe: (e.g., 10 g) in a minimal amount of dimethyl sulfide (e.g., 20
mL).

 Triturate the solution with pentane (e.g., 30 mL).

« Filter the resulting white crystals, wash with several portions of pentane, and dry under a
stream of nitrogen.

» Note: Do not dry under reduced pressure for extended periods, as this can lead to the loss of
the dimethyl sulfide ligand. Store the complex under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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